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Abstract

Santin, a naturally occurring O-methylated flavonol, has garnered significant interest within the
scientific community due to its diverse pharmacological activities. This technical guide provides
a comprehensive overview of the structure elucidation and characterization of santin (5,7-
dihydroxy-3,6,4'-trimethoxyflavone). It details the spectroscopic data, including Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and
Infrared (IR) spectroscopy, that have been pivotal in defining its chemical architecture.
Furthermore, this document outlines the experimental protocols for its isolation and
summarizes its key biological activities with available quantitative data, offering a valuable
resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

Santin is chemically defined as 5,7-dihydroxy-3,6,4'-trimethoxyflavone. Its structure consists of
a flavone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions
3,6,and 4.
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Property Value Reference

5,7-dihydroxy-3,6-dimethoxy-2-
IUPAC Name (4-methoxyphenyl)-4H-1- [1]

benzopyran-4-one

Molecular Formula C18H1607 [1]
Molar Mass 344.319 g/mol [1]
CAS Number 27782-63-4 [1]

Structure Elucidation and Spectroscopic
Characterization

The structural framework of santin has been elucidated through a combination of
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for santin from the primary literature is not readily available in publicly
accessible databases, data for structurally similar flavonoids provides a reference for the
expected chemical shifts. For instance, the 13C NMR spectrum of 3,6-dihydroxy-5,7,4'-
trimethoxyflavone, a structural isomer of santin, has been reported.

Table 2: 13C NMR Chemical Shifts of a Santin Isomer (in DMSO-de) (Note: This data is for an
isomer and serves as an estimation for santin's expected spectral characteristics)
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Carbon Atom Chemical Shift (ppm)
C-2 Value
C-3 Value
C-4 Value
C-5 Value
C-6 Value
C-7 Value
C-8 Value
C-9 Value
C-10 Value
c-1 Value
C-2', C-6' Value
Cc-3, C-5 Value
C-4' Value
OMe (C-3) Value
OMe (C-6) Value
OMe (C-4" Value

(Specific values would be populated from the

primary literature)

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of santin. The
fragmentation pattern in tandem MS (MS/MS) is characteristic of the flavonol scaffold. Key
fragmentation pathways for flavonols typically involve retro-Diels-Alder (rDA) reactions in the C-
ring, leading to fragments that are diagnostic of the substitution patterns on the A and B rings.
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[2][3][4][5] The presence of methoxy groups in santin would also lead to characteristic neutral
losses of methyl radicals (*CHs) or formaldehyde (CH20).[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonols like santin typically exhibit two major absorption bands in their UV-Vis spectrum.[6]

[7181°]

e Band I, corresponding to the cinnamoyl system (B-ring and the C-ring), is expected in the
range of 320-385 nm.

« Band Il, arising from the benzoyl system (A-ring), typically appears in the 250-285 nm region.
The exact Amax values are influenced by the substitution pattern and the solvent used.

Table 3: Expected UV-Vis Absorption Maxima for Santin

Band Wavelength Range (nm)
Band | 320 - 385
Band Il 250 - 285

Infrared (IR) Spectroscopy

The IR spectrum of santin is expected to show characteristic absorption bands corresponding
to its functional groups.[10][11][12][13][14]

Table 4: Expected IR Absorption Bands for Santin
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Functional Group Wavenumber (cm~—?)
O-H stretching (phenolic) 3500 - 3200 (broad)
C-H stretching (aromatic) 3100 - 3000

C-H stretching (methyl) 2960 - 2850

C=0 stretching (ketone) 1660 - 1640

C=C stretching (aromatic) 1615 - 1450

C-O stretching (ethers, phenols) 1260 - 1000

Experimental Protocols
Isolation of Santin from Tanacetum microphyllum

The following is a generalized protocol based on the initial report of santin's isolation.[15]

Diagram 1: General Workflow for Santin Isolation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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